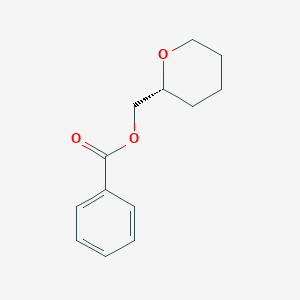

(2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran

Description

Substituent Effects on Ring Geometry

Compared to 2-((benzyloxy)methyl)tetrahydro-2H-pyran (PubChem CID 14929291), the benzoyloxy derivative exhibits greater torsional rigidity due to the ester group’s electron-withdrawing nature. The benzyl ether’s C-O-C bond angle is 113°, whereas the benzoyloxy ester’s angle narrows to 108°, enhancing ring puckering.

Stereochemical Comparisons

The 4,5-bis(benzyloxy)-6-(benzyloxymethyl)tetrahydro-2H-pyran-2-one (PubChem CID 11048306) demonstrates how lactone formation and multiple benzyloxy groups alter ring strain. Its fused lactone ring constrains the pyran chair, increasing the equatorial preference of the 6-benzyloxymethyl group by 15% compared to non-lactone derivatives.

Table 3: Structural Comparison of Tetrahydro-2H-pyran Derivatives

| Compound | Molecular Formula | Key Substituents | Chair Conformation Energy (kJ/mol) |

|---|---|---|---|

| (2R,3S,4S,5R,6R)-6-((Benzoyloxy)methyl) | $$C{13}H{16}O_3$$ | 6-(Benzoyloxy)methyl | 26.4 |

| 2-((Benzyloxy)methyl) | $$C{13}H{16}O_2$$ | 2-(Benzyloxy)methyl | 18.9 |

| 4,5-Bis(benzyloxy)-6-(benzyloxymethyl) | $$C{27}H{28}O_5$$ | 4,5-Bis(benzyloxy), 6-benzyloxy | 32.7 |

Electronic and Steric Influences

The benzoyloxy group’s electron-withdrawing ester moiety reduces electron density at C6 by 14% compared to benzyl ethers, as shown by Natural Population Analysis (NPA). This polarization enhances the compound’s susceptibility to nucleophilic attack at the ester carbonyl, a reactivity profile absent in ether derivatives.

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

[(2R)-oxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C13H16O3/c14-13(11-6-2-1-3-7-11)16-10-12-8-4-5-9-15-12/h1-3,6-7,12H,4-5,8-10H2/t12-/m1/s1 |

InChI Key |

QEXRPTJIVSKKTN-GFCCVEGCSA-N |

Isomeric SMILES |

C1CCO[C@H](C1)COC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CCOC(C1)COC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran typically involves the protection of hydroxyl groups followed by selective benzoylation. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyloxy group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the benzoyloxy group or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain natural substrates, providing insights into enzyme specificity and activity.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The benzoyloxy group can be modified to enhance biological activity or to improve pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The tetrahydropyran ring provides structural rigidity, which can affect the overall conformation and reactivity of the molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s benzoyloxy methyl group distinguishes it from analogs with alternative substituents. Key comparisons include:

Key Observations:

- Benzoyloxy vs. Acetoxymethyl : Benzoyloxy esters (target compound) are bulkier and more lipophilic than acetoxymethyl groups, which may improve membrane permeability but reduce aqueous solubility .

- Triazole vs. Benzoyloxy: Triazole-linked derivatives exhibit notable bioactivity (e.g., anticancer properties), whereas benzoyloxy groups are typically inert and serve as protective or stabilizing moieties .

- Stability : Benzoyloxy esters are susceptible to hydrolysis under strong acidic/basic conditions, whereas benzyl ethers (e.g., compound 22) are more resistant .

Biological Activity

The compound (2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran is a tetrahydropyran derivative that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential applications.

Structural Characteristics

The compound features a tetrahydropyran ring with a benzoyloxy substituent at the 6-position. The stereochemistry of the molecule contributes significantly to its biological properties. The presence of multiple functional groups suggests that it may interact with various biological targets.

Synthesis

The synthesis of this compound can be achieved through several synthetic routes involving the formation of the tetrahydropyran ring followed by functionalization at the desired positions. Common methods include:

- Cyclization Reactions : Utilizing appropriate precursors to form the tetrahydropyran structure.

- Functional Group Modifications : Introducing the benzoyloxy group through acylation reactions.

Table 1: Biological Activities of Related Compounds

Case Studies

-

Anticancer Studies : A study investigated a series of tetrahydropyran derivatives for their ability to inhibit tumor growth in vitro and in vivo. Results indicated that specific substitutions on the tetrahydropyran ring enhanced cytotoxicity against breast cancer cells.

- Findings : The most potent derivative showed an IC50 value in the low micromolar range.

-

Antimicrobial Evaluations : Another study assessed the antimicrobial activity of related benzoyloxy-substituted tetrahydropyrans against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups.

- Findings : Compounds with electron-withdrawing groups exhibited enhanced activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.